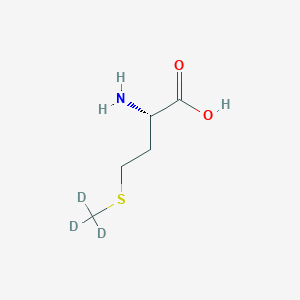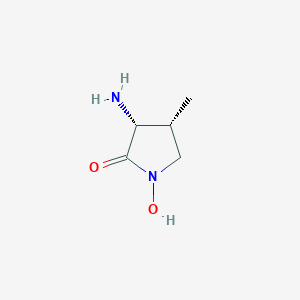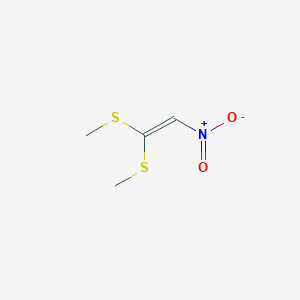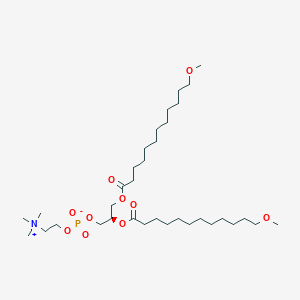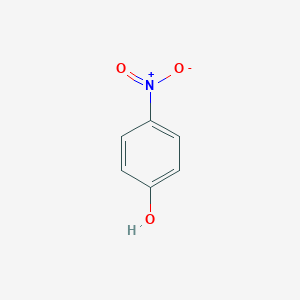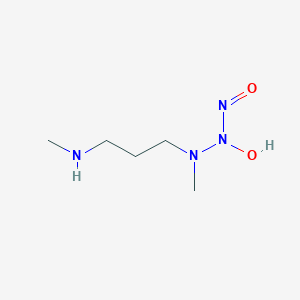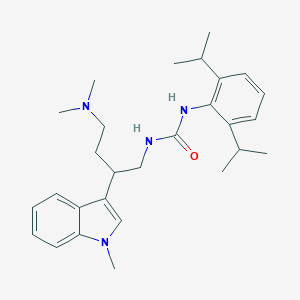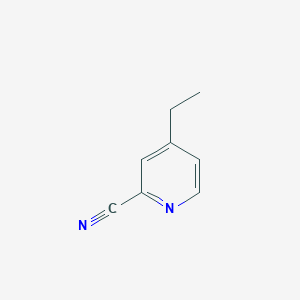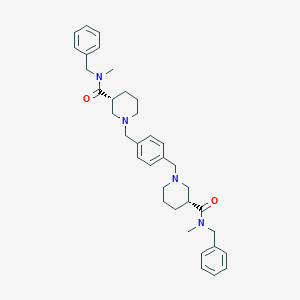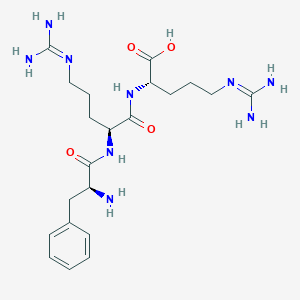
Phenylalanyl-arginyl-arginine
Vue d'ensemble
Description
Phenylalanyl-arginyl-arginine is a complex molecule that involves the amino acids phenylalanine, arginine, and arginine . It’s a type of oligopeptide, which are short chains of amino acids .
Synthesis Analysis
The synthesis of Phenylalanyl-arginyl-arginine involves the use of an enzyme known as arginyl-tRNA-protein transferase 1 (ATE1). This enzyme is a master regulator of protein homeostasis, stress response, cytoskeleton maintenance, and cell migration . ATE1 has a unique enzymatic activity to covalently attach an arginine onto its protein substrates in a tRNA-dependent manner .
Molecular Structure Analysis
The molecular structure of Phenylalanyl-arginyl-arginine is complex and involves the amino acids phenylalanine, arginine, and arginine. The three-dimensional structures of the enzyme that synthesizes this molecule, ATE1, have been described with and without its tRNA cofactor .
Chemical Reactions Analysis
The chemical reactions involving Phenylalanyl-arginyl-arginine are complex and involve the addition of arginine to protein substrates. This process is known as arginylation and is a common method to identify functional or reactive arginine residues in proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of Phenylalanyl-arginyl-arginine are complex. It has a molecular weight of 477.6 g/mol .
Applications De Recherche Scientifique
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is closely related to the Phe-arg-arg structure, has been extensively studied for its ability to self-assemble into nanostructures and hydrogels . These self-assembled structures have promising applications in nanomedicine, particularly in drug delivery systems. They can encapsulate therapeutic agents and protect them from degradation, ensuring targeted and controlled release at the disease site.
Biomaterials for Tissue Engineering
Peptide-based hydrogels, like those formed by Phe-arg-arg, offer excellent biocompatibility and biodegradability . These materials can serve as scaffolds in tissue engineering, providing a supportive matrix that mimics the extracellular environment, promoting cell adhesion, proliferation, and differentiation.
Antimicrobial Resistance Combat
Phenylalanyl-arginyl-arginine derivatives have been identified as efflux pump inhibitors (EPIs) . These compounds can restore the activity of antibiotics against multidrug-resistant bacteria by inhibiting the efflux pumps, which are one of the primary mechanisms through which bacteria expel antimicrobial agents and develop resistance.
Membrane Permeabilization Studies
Studies have shown that certain derivatives of Phenylalanyl-arginyl-arginine can permeabilize bacterial membranes . This property is crucial for understanding how to enhance the uptake of antibiotics by bacteria, particularly Gram-negative bacteria with robust outer membranes that are typically impermeable to many drugs.
Catalysis and Enzyme Mimicry
Peptides containing the Phe-arg-arg sequence have been explored for their catalytic activities . Molecular dynamics simulations suggest that these peptides can adopt conformations that are conducive to catalysis, potentially serving as inexpensive and stable artificial enzymes for industrial and medical applications.
Detection of Biological Molecules
The Phe-arg-arg motif has been utilized in the design of peptides for the detection of biological molecules like heparin . The peptide’s affinity for heparin through electrostatic interactions makes it a valuable tool for developing diagnostic assays and sensors.
Mécanisme D'action
Target of Action
H-Phe-Arg-Arg-OH, also known as Phe-arg-arg or Phenylalanyl-arginyl-arginine, is a dipeptide containing phenylalanine and arginine It’s known that peptides can deliver powerful and selective biological messages to cells .
Mode of Action
H-Phe-Arg-Arg-OH is an amphipathic peptide, meaning it has both hydrophilic and hydrophobic properties . This property allows it to interact with various biological structures, particularly proteins. It has been found to induce native-like protein aggregation . This means it can cause proteins to clump together in a way that resembles their natural state.
Biochemical Pathways
It’s known that the compound can induce aggregation of the neutral model protein yeast alcohol dehydrogenase (adh) . This suggests that it may interact with and affect the function of various proteins, potentially influencing multiple biochemical pathways.
Pharmacokinetics
Peptides in general are known for their potential in drug delivery due to their biocompatibility, low toxicity, and ability to cross biological barriers .
Result of Action
The primary result of H-Phe-Arg-Arg-OH’s action is the induction of native-like protein aggregation . This could potentially influence the function of various proteins, leading to changes at the molecular and cellular levels. The specific effects would likely depend on the proteins involved and the context in which the aggregation occurs.
Action Environment
The action of H-Phe-Arg-Arg-OH can be influenced by various environmental factors. For instance, the pH and ionic strength of the surrounding environment can affect the behavior of amphipathic peptides . Additionally, factors such as temperature and the presence of other molecules could potentially influence the peptide’s ability to induce protein aggregation.
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDIENNKWVXJMX-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164536 | |
| Record name | Phenylalanyl-arginyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanyl-arginyl-arginine | |
CAS RN |
150398-22-4 | |
| Record name | Phenylalanyl-arginyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanyl-arginyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phe-Arg-Arg has been shown to exert an insulin-mimetic inhibitory action on lysosomal proteolysis in the Langendorff-perfused rat heart. [] This effect is thought to be mediated through a zinc-dependent mechanism. [] While the exact target is not fully elucidated, studies suggest that Phe-Arg-Arg may interact with components of the lysosomal pathway, mimicking insulin's inhibitory effects on protein degradation. []
ANone: The provided research papers do not specifically address the material compatibility and stability of Phe-Arg-Arg under various conditions. This information would require further investigation.
A: The current research primarily focuses on the biological activity of Phe-Arg-Arg as an insulin-mimetic peptide rather than its catalytic properties. [] There is no mention of Phe-Arg-Arg being used as a catalyst in the provided abstracts.
A: While detailed SAR studies on Phe-Arg-Arg are not described in the abstracts, research on related peptides suggests that the presence of a dibasic amino acid motif (Arg-Arg) is crucial for recognition and cleavage by certain proteases, such as Kex2. [, ] Modifications affecting this motif could significantly alter the peptide's biological activity. For example, replacing arginine with histidine in the proalbumin variant Lille (Arg-’-His) hinders cleavage by Kex2. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



